2-(Methyl((1-methyl-1H-pyrazol-5-yl)methyl)carbamoyl)cyclohexanecarboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[methyl-[(2-methylpyrazol-3-yl)methyl]carbamoyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-16(9-10-7-8-15-17(10)2)13(18)11-5-3-4-6-12(11)14(19)20/h7-8,11-12H,3-6,9H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBKGRYQOYTEGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CN(C)C(=O)C2CCCCC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl((1-methyl-1H-pyrazol-5-yl)methyl)carbamoyl)cyclohexanecarboxylic acid typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like ethyl acetate and reagents such as sodium sulfate for drying .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Methyl((1-methyl-1H-pyrazol-5-yl)methyl)carbamoyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its functional groups.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbons .
Scientific Research Applications
2-(Methyl((1-methyl-1H-pyrazol-5-yl)methyl)carbamoyl)cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-(Methyl((1-methyl-1H-pyrazol-5-yl)methyl)carbamoyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Research Implications and Limitations
- Structural Advantages : The pyrazole-carbamoyl-cyclohexane architecture offers a unique scaffold for drug discovery, particularly in targeting proteases or kinases .
- Limitations : Discontinued commercial availability restricts large-scale applications. Synthetic routes (e.g., carbamoylation of cyclohexanecarboxylic acid precursors) require optimization for reproducibility .
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
Biological Activity
2-(Methyl((1-methyl-1H-pyrazol-5-yl)methyl)carbamoyl)cyclohexanecarboxylic acid is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a cyclohexane ring, and a carboxylic acid functional group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its effects on immune response modulation and enzyme interactions.
The synthesis of this compound typically involves multi-step organic reactions, often utilizing solvents such as ethyl acetate and reagents like sodium sulfate for drying. The chemical formula is , and it has a CAS number of 1006349-03-6. Its molecular structure contributes to its biological activity, which is influenced by the substitution patterns on the pyrazole ring.
Research indicates that compounds similar to this compound can inhibit neutrophil chemotaxis, particularly in response to interleukin-8 (IL8) and formyl-methionyl-leucyl-phenylalanine (fMLP). In vitro studies have shown that certain derivatives exhibit potent inhibition of IL8-induced neutrophil chemotaxis with IC50 values in the picomolar range, indicating a strong biological effect at low concentrations .
Case Studies
- Neutrophil Chemotaxis Inhibition : A study reported that derivatives of pyrazole carboxylic acids demonstrated significant inhibition of neutrophil migration induced by IL8. Compounds similar to this compound exhibited IC50 values ranging from 0.19 nM to 2 µM for fMLP-induced chemotaxis, showcasing their potential as anti-inflammatory agents .
- In Vivo Studies : In animal models, particularly mice, certain derivatives have been shown to reduce granulocyte infiltration in zymosan-induced peritonitis when administered at doses of 50 mg/kg. This suggests that these compounds may play a role in modulating inflammatory responses in vivo .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Pyrazole Derivative A | Structure A | Moderate IL8 inhibition |
| Pyrazole Derivative B | Structure B | Strong fMLP inhibition |
| This compound | Current Compound | Potent IL8 and fMLP inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
